molecular formula C10H14N2S B14358437 5-Cyclohexylpyrimidine-2(1H)-thione CAS No. 90253-51-3

5-Cyclohexylpyrimidine-2(1H)-thione

Cat. No.: B14358437
CAS No.: 90253-51-3
M. Wt: 194.30 g/mol
InChI Key: QMOANQGMRSCUGC-UHFFFAOYSA-N
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Description

5-Cyclohexylpyrimidine-2(1H)-thione is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexylpyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with thiourea in the presence of a base, such as sodium hydroxide, followed by cyclization to form the desired pyrimidine thione compound. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexylpyrimidine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often requiring a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.

Scientific Research Applications

5-Cyclohexylpyrimidine-2(1H)-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclohexylpyrimidine-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar in structure but with additional carbonyl groups.

    2-Hydroxy-5-(cyclohexyl)pyrimidine: Contains a hydroxyl group instead of a thione group.

Uniqueness

5-Cyclohexylpyrimidine-2(1H)-thione is unique due to its specific thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90253-51-3

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

5-cyclohexyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C10H14N2S/c13-10-11-6-9(7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12,13)

InChI Key

QMOANQGMRSCUGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CNC(=S)N=C2

Origin of Product

United States

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